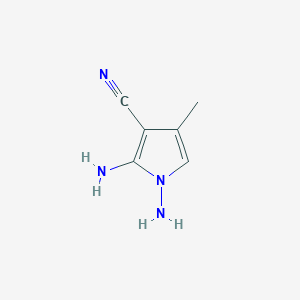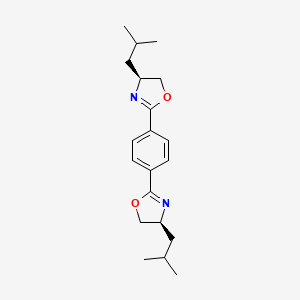
(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its unique structure, featuring a five-membered oxazolidinone ring with a phenyl group and two methyl groups, contributes to its stability and reactivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-5-phenyloxazolidin-4-one typically involves the reaction of (S)-phenylglycinol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidinone ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: The phenyl group and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines or alcohols.
Applications De Recherche Scientifique
(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and specialty materials, where chirality is crucial for product performance.
Mécanisme D'action
The mechanism by which (S)-2,2-Dimethyl-5-phenyloxazolidin-4-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring provides a rigid framework that influences the spatial arrangement of substituents, leading to high selectivity in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2-Dimethyl-5-phenyloxazolidin-4-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
2,2-Dimethyl-4-oxazolidinone: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenyl-2-oxazolidinone: Lacks the dimethyl groups, affecting its stability and reactivity.
Uniqueness
(S)-2,2-Dimethyl-5-phenyloxazolidin-4-one is unique due to its combination of a chiral center, phenyl group, and dimethyl groups, which collectively enhance its stability and reactivity. This makes it particularly effective as a chiral auxiliary in asymmetric synthesis, offering high selectivity and efficiency in producing enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(5S)-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)12-10(13)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
FEFKVCRLZMSHEM-VIFPVBQESA-N |
SMILES isomérique |
CC1(NC(=O)[C@@H](O1)C2=CC=CC=C2)C |
SMILES canonique |
CC1(NC(=O)C(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



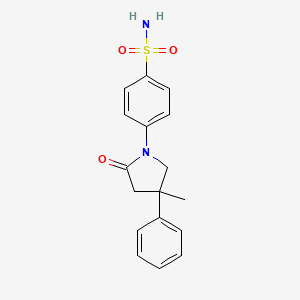
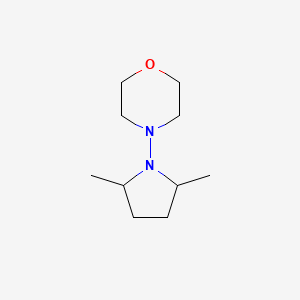

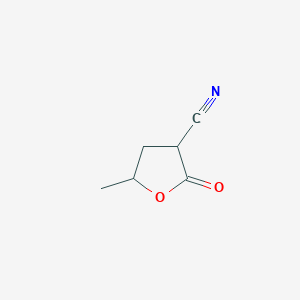

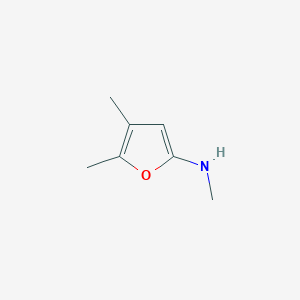
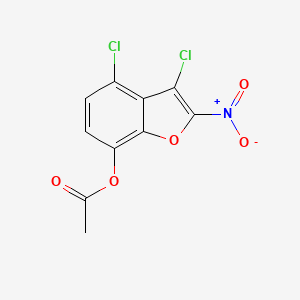
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)

